Cordyol C Cordyol C Cordyol C is a catechol that is 5-methylbenzene-1,2-diol bearing a 3-hydroxy-5-methylphenoxy substituent at position 3. It has a role as a metabolite, an antimalarial, an anti-HSV-1 agent, an antimycobacterial drug and an antineoplastic agent. It is a member of catechols and an aromatic ether. It derives from a diphenyl ether.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1913163
InChI: InChI=1S/C14H14O4/c1-8-3-10(15)7-11(4-8)18-13-6-9(2)5-12(16)14(13)17/h3-7,15-17H,1-2H3
SMILES: CC1=CC(=CC(=C1)OC2=CC(=CC(=C2O)O)C)O
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol

Cordyol C

CAS No.:

Cat. No.: VC1913163

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Cordyol C -

Specification

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name 3-(3-hydroxy-5-methylphenoxy)-5-methylbenzene-1,2-diol
Standard InChI InChI=1S/C14H14O4/c1-8-3-10(15)7-11(4-8)18-13-6-9(2)5-12(16)14(13)17/h3-7,15-17H,1-2H3
Standard InChI Key SCUIHYCLCWYXKC-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OC2=CC(=CC(=C2O)O)C)O
Canonical SMILES CC1=CC(=CC(=C1)OC2=CC(=CC(=C2O)O)C)O

Introduction

Chemical Structure and Properties

Cordyol C is a diphenyl ether derivative featuring a catechol moiety. Specifically, it is 5-methylbenzene-1,2-diol bearing a 3-hydroxy-5-methylphenoxy substituent at position 3 . The compound consists of one tetra-substituted phenyl and one trisubstituted phenyl group connected through an ether linkage .

Basic Chemical Information

The fundamental chemical properties of Cordyol C are summarized in the table below:

PropertyValue
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
IUPAC Name3-(3-hydroxy-5-methylphenoxy)-5-methylbenzene-1,2-diol
Exact Mass246.08920892 Da
Creation DateJuly 9, 2007
Last ModificationFebruary 22, 2025

Table 1: Basic chemical information of Cordyol C

Structural Identifiers and Physical Properties

Cordyol C possesses specific structural characteristics that influence its physical and chemical behavior:

Identifier/PropertyValue
InChIInChI=1S/C14H14O4/c1-8-3-10(15)7-11(4-8)18-13-6-9(2)5-12(16)14(13)17/h3-7,15-17H,1-2H3
InChIKeySCUIHYCLCWYXKC-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1)OC2=CC(=CC(=C2O)O)C)O
XLogP3-AA3.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Table 2: Structural identifiers and physical properties of Cordyol C

Natural Sources and Occurrence

Cordyol C has been identified in several fungal species, primarily within the Ascomycota phylum. The compound demonstrates a limited distribution in nature, primarily occurring in specific fungal genera.

Reported Natural Sources

OrganismTypeReference
Aspergillus versicolorFilamentous fungusPubChem Database
Cordyceps sp. BCC 1861Entomopathogenic fungusChemical and Pharmaceutical Bulletin (2007)
Aspergillus sydowiiMarine-derived fungusMDPI (2018)

Table 3: Natural sources of Cordyol C

The compound was first reported in the insect pathogenic fungus Cordyceps sp. BCC 1861, as documented in a 2007 publication in Chemical and Pharmaceutical Bulletin . Subsequent research has identified its presence in marine-derived fungi, suggesting a broader ecological distribution than initially recognized.

Biological RoleDescription
MetaboliteFunctions as a metabolite in fungal species
AntimalarialExhibits activity against malarial parasites
Anti-HSV-1Shows activity against Herpes Simplex Virus type 1
AntimycobacterialDemonstrates activity against mycobacteria
AntineoplasticPossesses potential anticancer properties

Table 4: Documented biological activities of Cordyol C

Related Compounds and Derivatives

Several compounds structurally related to Cordyol C have been identified, providing insights into structure-activity relationships and biosynthetic pathways.

Cordyol C-3-alpha-D-ribofuranoside

This glycoside derivative (C19H22O8, Molecular Weight: 378.4 g/mol) represents a significant metabolite of Cordyol C, featuring a ribofuranose moiety attached to the parent structure . It has been reported specifically in Aspergillus sydowii, suggesting potential species-specific metabolic pathways.

Cordyol D

Cordyol D (C18H22O5, Molecular Weight: 318.4 g/mol) is a structurally related aromatic ether, specifically bis(2,3-dimethoxy-5-methylphenyl) ether . In contrast to Cordyol C's hydroxyl groups, Cordyol D features methoxy substituents, which likely influence its solubility, membrane permeability, and biological activity profile.

PropertyCordyol CCordyol D
Molecular FormulaC14H14O4C18H22O5
Molecular Weight246.26 g/mol318.4 g/mol
XLogP3-AA3.14.1
H-Bond Donor Count30
H-Bond Acceptor Count45
Rotatable Bond Count26

Table 5: Comparison of physicochemical properties between Cordyol C and Cordyol D

Metabolic Processes Involving Cordyol C

Cordyol C participates in catabolic processes, specifically within the broader category of catechol-containing compound catabolism. These metabolic pathways involve the breakdown of Cordyol C through specific biochemical reactions, likely influenced by enzymes and other metabolic factors. The presence of the glycosylated derivative Cordyol C-3-alpha-D-ribofuranoside suggests active metabolic processing of the compound in certain fungal species.

Analytical Detection Methods

Various analytical techniques have been employed to identify and characterize Cordyol C in research settings.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully used to elucidate the structure of Cordyol C . Specifically, detailed analysis of 1H NMR and 13C NMR data has enabled researchers to identify the characteristic diphenyl ether moiety and determine substitution patterns. Key HMBC correlations have proven valuable in confirming the structure of Cordyol C and its derivatives.

Research Gaps and Future Directions

Despite the potential biological significance of Cordyol C, there is a notable lack of detailed research on its specific biological activities, pharmacokinetics, and potential therapeutic applications. Current knowledge gaps include:

  • Detailed mechanisms of action for its various biological activities

  • Comprehensive pharmacokinetic and pharmacodynamic profiles

  • Structure-activity relationships and optimization strategies

  • Potential synergistic effects with other bioactive compounds

  • Biosynthetic pathways in producing organisms

Future research should focus on elucidating these aspects to fully understand the compound's value in biomedical research and potential clinical applications. Particular attention should be given to:

  • Synthesis and derivatization studies to enhance therapeutic properties

  • In-depth investigation of antimalarial and antimycobacterial mechanisms

  • Evaluation of potential applications in neurodegenerative diseases

  • Exploration of ecological roles in producing organisms

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